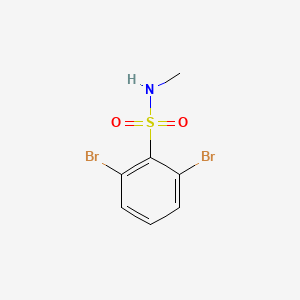

2,6-Dibromo-N-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

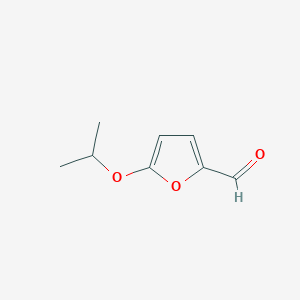

“2,6-Dibromo-N-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1864153-96-7 . It has a molecular weight of 329.01 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dibromo-N-methylbenzenesulfonamide . The InChI code for this compound is 1S/C7H7Br2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-N-methylbenzene-1-sulfonamide” include a molecular weight of 329.01 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, density, etc., are not available in the resources.Applications De Recherche Scientifique

Catalysis in Organic Synthesis

2,6-Dibromo-N-methylbenzene-1-sulfonamide, related to sulfonamide derivatives, plays a significant role as a catalyst in the synthesis of organic compounds. Notably, sulfonamides have been utilized as efficient catalysts in the solvent-free synthesis of triazines and other heterocyclic compounds. For example, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, a compound structurally related to 2,6-Dibromo-N-methylbenzene-1-sulfonamide, has been employed in the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, demonstrating the potential of these compounds in facilitating chemical reactions (Ghorbani‐Vaghei et al., 2015). This highlights the utility of sulfonamide derivatives in organic chemistry, particularly in the development of efficient and environmentally friendly synthesis methods.

Antibacterial and Enzyme Inhibition

Sulfonamides, including derivatives and related compounds, have been extensively studied for their antibacterial properties and inhibition of enzymes like carbonic anhydrase. Research has shown that certain sulfonamide derivatives can act as potent inhibitors of carbonic anhydrase isozymes, with potential applications in treating conditions such as glaucoma. For instance, ureidobenzenesulfonamides have been evaluated for their ability to inhibit carbonic anhydrase II, indicating the therapeutic potential of sulfonamide derivatives in the development of new drugs (Serbian et al., 2019). Furthermore, sulfonamides have been the focus of studies aiming to develop novel antimicrobial agents and to understand their mechanisms of action within environmental and health contexts.

Environmental Applications and Detection

Sulfonamide compounds, due to their widespread use as antibiotics, have raised concerns regarding environmental contamination and the development of antibiotic resistance. Studies on the degradation and detection of sulfonamides in environmental samples have led to the development of sensitive analytical methods. For instance, advancements in micro-solid phase extraction techniques combined with high-performance liquid chromatography have improved the detection of sulfonamides in water samples, highlighting the environmental implications of these compounds and the need for effective monitoring and treatment solutions (Zhou & Fang, 2015).

Propriétés

IUPAC Name |

2,6-dibromo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNSORAHDCNOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-N-methylbenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2979045.png)

![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)

![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)

![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)